molecular formula C8H9BO3 B1344152 (4-Formyl-3-methylphenyl)boronic acid CAS No. 398151-59-2

(4-Formyl-3-methylphenyl)boronic acid

Cat. No.: B1344152
CAS No.: 398151-59-2
M. Wt: 163.97 g/mol
InChI Key: SSVPHQYUDZPVQX-UHFFFAOYSA-N
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Description

(4-Formyl-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a formyl group at the 4-position and a methyl group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of (4-Formyl-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, affecting the pathway that leads to the formation of carbon–carbon bonds . It is part of the organoboron reagents used in this process, which are known for their stability, ease of preparation, and environmental benignity .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it’s known that the compound has a melting point of 214-217 °C, a predicted boiling point of 400.8±55.0 °C, and a predicted density of 1.25±0.1 g/cm3 . It is slightly soluble in dimethyl sulfoxide (DMSO) .

Result of Action

The result of the compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for carbon–carbon bond formation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the Suzuki–Miyaura coupling reaction, in which the compound plays a key role, can be catalyzed by ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-formyl-3-methylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Uniqueness: (4-Formyl-3-methylphenyl)boronic acid is unique due to the presence of both formyl and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in various chemical reactions. This dual substitution pattern allows for more diverse applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(4-formyl-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-4-8(9(11)12)3-2-7(6)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVPHQYUDZPVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624996
Record name (4-Formyl-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398151-59-2
Record name (4-Formyl-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-3-methylphenylboronic acid
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